A Comprehensive Technical Guide to the Solubility and Thermal Stability Profile of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate
A Comprehensive Technical Guide to the Solubility and Thermal Stability Profile of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate
An In-Depth Technical Guide Topic: Solubility and Thermal Stability Profile of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate Audience: Researchers, scientists, and drug development professionals.
Abstract
Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a key synthetic intermediate whose physicochemical properties are critical for its effective use in multi-step organic synthesis and pharmaceutical development. This guide provides a comprehensive framework for characterizing its solubility and thermal stability. While specific experimental data for this compound is not widely published, we present authoritative, field-proven methodologies for its determination. This document details the theoretical underpinnings and provides step-by-step protocols for equilibrium solubility assessment via the shake-flask method and thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to ensure robust and reproducible data generation, empowering researchers to optimize reaction conditions, purification strategies, and storage protocols.
Introduction
Chemical Identity and Structure
Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is a carbamate derivative with the following key identifiers:
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CAS Number: 179874-14-7
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Molecular Formula: C₁₅H₂₂N₂O₃
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Molecular Weight: 278.35 g/mol
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Typical Physical Form: White to Yellow Solid
The molecule's structure features a central glycine-like scaffold, N-substituted with both a benzyl and a methyl group, and a tert-butoxycarbonyl (Boc) protected amine. This arrangement makes it a valuable building block in synthetic chemistry.
The Role of the Tert-butoxycarbonyl (Boc) Protecting Group
The Boc group is one of the most common protecting groups for amines in organic synthesis.[1] Its primary function is to temporarily deactivate the nucleophilicity of the amine, allowing chemical transformations to be performed selectively on other parts of the molecule.[2] The Boc group is valued for its stability under a wide range of basic and nucleophilic conditions, yet it can be readily removed under mildly acidic conditions or, notably, through thermal cleavage.[1][2][3] This thermal lability is a key aspect of its stability profile.
Significance in Drug Discovery and Development
Molecules like Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[2] Understanding their solubility is paramount for selecting appropriate solvent systems for reactions and purification (e.g., crystallization, chromatography). Likewise, knowledge of its thermal stability is essential for defining safe operating temperatures for reactions, preventing degradation during processing, and establishing appropriate storage conditions.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both synthetic and biological systems.[4] Thermodynamic solubility, which describes the equilibrium concentration of a compound in a solvent at a specific temperature, is the most definitive measure.[4]
Theoretical Considerations
Carbamate derivatives exhibit a wide range of solubilities based on their overall molecular structure. Generally, they show poor solubility in nonpolar organic solvents and higher solubility in polar organic solvents.[5] The presence of both a benzyl group and a tert-butyl group in the target molecule suggests a degree of lipophilicity, while the amide and carbamate moieties can participate in hydrogen bonding, influencing solubility in protic and polar aprotic solvents.
Data Presentation
As quantitative solubility data for this specific compound is not extensively published, Table 1 is provided as a template for researchers to populate with their own experimentally determined values. This standardized format facilitates data comparison and interpretation.[6]
Table 1: Template for Experimental Solubility Data of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
|---|---|---|---|---|
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Isopropanol | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Tetrahydrofuran (THF) | 25 | HPLC | ||
| Toluene | 25 | HPLC |
| N,N-Dimethylformamide (DMF) | 25 | | | HPLC |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its robustness and reliability.[4] The following protocol ensures that a true equilibrium is reached, providing an accurate measurement.
2.3.1 Purpose: To determine the saturation solubility of the compound in various organic solvents at a controlled temperature.
2.3.2 Materials:
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Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate
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High-purity organic solvents (HPLC grade or equivalent)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker with temperature control
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Syringes and syringe filters (0.22 µm, solvent-compatible)
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High-Performance Liquid Chromatography (HPLC) system with UV detector
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Volumetric flasks and pipettes
2.3.3 Methodology:
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Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.[6]
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Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
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Securely cap the vial to prevent solvent evaporation.
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
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Agitate the mixture for 24 to 72 hours. This extended duration is critical to allow the system to reach thermodynamic equilibrium, especially if slow polymorphic transformations could occur.[4]
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Sample Collection and Preparation: After equilibration, cease agitation and allow the suspension to settle for at least 30 minutes.
-
Carefully withdraw a sample of the supernatant using a syringe.
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Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is essential to remove any undissolved microcrystals.[4]
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Quantification via HPLC:
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Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a multi-point calibration curve by preparing a series of standards of known concentrations via serial dilution of the stock solution.
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Accurately dilute the filtered saturated sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
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Analyze the standards and the diluted sample by HPLC.
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Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This concentration is the thermodynamic solubility.
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Caption: Workflow for equilibrium solubility determination.
Thermal Stability Profile
Thermal analysis provides critical information on melting, decomposition, and other temperature-induced transitions.[7] For a Boc-protected compound, thermal analysis can reveal not only its melting point but also the temperature at which the protecting group is lost.
Fundamental Principles of Thermal Analysis
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Thermogravimetric Analysis (TGA): Measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is ideal for studying processes that involve mass loss, such as decomposition.[9][10]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It detects thermal events like melting, crystallization, and glass transitions, including those with no associated mass change.[12][13]
Expected Thermal Behavior
For Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, a typical thermal profile would show:
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An endothermic event on the DSC thermogram corresponding to the melting of the solid.
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A significant mass loss on the TGA curve at a higher temperature, corresponding to the thermal decomposition of the Boc group.[3] This decomposition often proceeds via the elimination of isobutylene and carbon dioxide.
Data Presentation
Key thermal stability parameters should be summarized for clear interpretation.
Table 2: Template for Thermal Analysis Data
| Parameter | Value (°C) | Method | Comments |
|---|---|---|---|
| Melting Point (Tₘ, Onset) | DSC | Indicates purity and solid-state stability. | |
| Melting Point (Tₘ, Peak) | DSC | Peak of the melting endotherm. | |
| Decomposition Temp (Tₔ, Onset) | TGA | Temperature at which significant mass loss begins. |
| Mass Loss (%) | | TGA | Should correspond to the mass of the Boc group. |
Experimental Protocol: TGA and DSC Analysis
3.4.1 Purpose: To determine the melting point and thermal decomposition profile of the compound.
3.4.2 Materials:
-
Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate
-
TGA instrument
-
DSC instrument
-
Appropriate sample pans (e.g., aluminum for DSC, platinum or alumina for TGA)
-
High-purity inert gas (e.g., Nitrogen)
3.4.3 TGA Methodology:
-
Tare the TGA sample pan.
-
Accurately weigh 3-10 mg of the sample into the pan.
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition (e.g., 350 °C).
-
Record the mass loss as a function of temperature. The onset of the major mass loss step is reported as the decomposition temperature.
3.4.4 DSC Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The sharp endothermic peak corresponds to the melting event. The onset and peak temperatures are typically reported.
Caption: Parallel workflow for thermal characterization.
Integrated Analysis and Discussion
The data obtained from solubility and thermal stability studies are interconnected. For instance, the thermal stability limit determined by TGA defines the maximum temperature for solubility experiments or for distillative purification without risking degradation. The melting point from DSC can be used in thermodynamic models, such as the Yalkowsky equation, to estimate aqueous solubility.[14]
For process chemists, this data dictates the choice of solvents for reactions to ensure the compound remains in solution, and informs the design of crystallization procedures by identifying suitable solvent/anti-solvent systems. For formulation scientists, these properties are fundamental to developing stable dosage forms and predicting shelf-life.
Conclusion
A thorough characterization of the solubility and thermal stability of Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate is indispensable for its successful application in research and development. By employing the standardized, robust methodologies detailed in this guide—namely the shake-flask method for solubility and TGA/DSC for thermal analysis—scientists can generate the reliable, high-quality data needed to make informed decisions. This foundational knowledge enables the optimization of synthetic processes, ensures the integrity of the molecule during handling and storage, and ultimately accelerates the path of drug development.
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